molecular formula C21H19FN2O5 B2840587 N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-53-9

N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2840587
CAS No.: 868678-53-9
M. Wt: 398.39
InChI Key: XLJCZRMQDXLDGA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridine core substituted with a 2-oxo group, a carboxamide-linked 3,4-dimethoxyphenyl moiety at position 3, and a 4-fluorobenzyloxy group at position 1. Its structural complexity arises from the interplay of aromatic and heterocyclic systems, which may influence physicochemical properties and biological interactions. The compound’s design leverages methoxy and fluorine substituents, which are common in medicinal chemistry for modulating lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-27-18-10-9-16(12-19(18)28-2)23-20(25)17-4-3-11-24(21(17)26)29-13-14-5-7-15(22)8-6-14/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJCZRMQDXLDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

N-(3,4-Dimethoxyphenyl) acetoacetamide is synthesized by reacting acetoacetyl chloride with 3,4-dimethoxyaniline in anhydrous dichloromethane at 0–5°C. Triethylamine serves as a base to neutralize HCl byproducts.

Equation :
$$
\text{Acetoacetyl chloride} + \text{3,4-Dimethoxyaniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(3,4-Dimethoxyphenyl) acetoacetamide}
$$

Yield and Characterization

  • Yield : 85–90% after recrystallization from ethanol.
  • Characterization :
    • $$^1$$H NMR (DMSO-d₆): δ 2.28 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 5.12 (s, 1H, NH), 6.80–7.20 (m, 3H, aromatic).
    • HPLC Purity : >98%.

Cyclocondensation to Form the Dihydropyridine Core

Three-Component Reaction

A mixture of N-(3,4-dimethoxyphenyl) acetoacetamide (0.1 mol), 4-fluorobenzaldehyde (0.1 mol), and cyanothioacetamide (0.1 mol) in ethanol undergoes cyclocondensation in the presence of N-methylmorpholine (1.5 eq) as a base. The reaction proceeds at room temperature for 12–24 hours, forming a thiolate intermediate.

Mechanism :

  • Enamine formation : 4-Fluorobenzaldehyde reacts with cyanothioacetamide to generate a 2-cyano-3-(4-fluorophenyl)prop-2-enethioamide intermediate.
  • Cyclization : The enamine attacks the β-ketoamide, leading to a six-membered dihydropyridine ring with a thiolate group at position 2.

Equation :
$$
\text{β-Ketoamide} + \text{Aldehyde} + \text{Cyanothioacetamide} \xrightarrow{\text{N-Methylmorpholine}} \text{Dihydropyridine thiolate}
$$

Intermediate Characterization

  • Yield : 82–87%.
  • Key Features :
    • The thiolate group at position 2 facilitates subsequent alkylation.
    • The 3-carboxamide group is retained from the β-ketoamide precursor.

Alkylation to Introduce the 1-[(4-Fluorophenyl)Methoxy] Group

Nucleophilic Substitution

The thiolate intermediate is treated with 4-fluorobenzyl chloride (1.1 eq) in ethanol containing 10% aqueous KOH at 30–40°C for 1 hour. The thiolate acts as a nucleophile, displacing chloride to form the benzyl ether.

Equation :
$$
\text{Dihydropyridine thiolate} + \text{4-Fluorobenzyl chloride} \xrightarrow{\text{KOH, EtOH}} \text{Target compound}
$$

Optimization Notes

  • Base : KOH ensures deprotonation of the thiolate for enhanced nucleophilicity.
  • Temperature : Elevated temperatures (40°C) improve reaction kinetics but may necessitate shorter durations to avoid byproducts.

Yield and Purity

  • Yield : 56–60% after recrystallization from acetic acid.
  • HPLC Purity : >99%.

Oxidation and Final Purification

Oxidation of Thioether to Ketone (If Required)

In cases where the cyclocondensation yields a thioether instead of a ketone, oxidation with hydrogen peroxide (30% v/v) in acetic acid converts the sulfur to a carbonyl group.

Equation :
$$
\text{Dihydropyridine thioether} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{2-Oxo-dihydropyridine}
$$

Recrystallization

The crude product is recrystallized from methanol to remove unreacted starting materials and byproducts.

Analytical Data and Validation

Spectral Characterization

  • $$^1$$H NMR (DMSO-d₆):
    • δ 3.72 (s, 6H, OCH₃), 4.92 (s, 2H, OCH₂), 6.80–7.45 (m, 7H, aromatic), 10.28 (s, 1H, NH).
  • LCMS (ESI) : m/z = 455.2 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated for C₂₂H₂₁FN₂O₅: C, 62.85%; H, 4.99%; N, 6.66%. Found: C, 62.80%; H, 5.02%; N, 6.63%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Cyclocondensation 82–87 >98 One-pot synthesis
Alkylation 56–60 >99 Direct substitution
Oxidation 70–75 97 Converts thioether to ketone

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing hydrolysis of cyanothioacetamide generates cyanoacetamide, reducing yield.
  • Solution : Use excess aldehyde (1.2 eq) to drive cyclocondensation to completion.

Low Alkylation Efficiency

  • Issue : Steric hindrance from the 3-carboxamide group slows substitution.
  • Solution : Employ polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares structural motifs with several heterocyclic derivatives, including DM-20 and pyrazolo-pyrimidine-based chromen derivatives (e.g., Example 53 from ). Key comparisons include:

Core Heterocycle: The target compound uses a 1,2-dihydropyridine scaffold, similar to DM-20 . In contrast, Example 53 employs a pyrazolo[3,4-d]pyrimidine core fused to a chromen-4-one system .

Substituent Profiles :

  • Target Compound :

  • 3,4-Dimethoxyphenyl (electron-donating groups) and 4-fluorobenzyloxy (electron-withdrawing fluorine).
    • DM-20 :
  • 4-Methoxy-6-methyl-dihydropyridine and 4-(trifluoromethyl)benzyl groups. The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the target’s single fluorine .
    • Example 53 :
  • Dual fluorine atoms on the chromen system and an isopropyl benzamide. Fluorine here may enhance bioavailability and target affinity .

Physicochemical Properties

Available data from analogous compounds suggest trends in molecular weight (MW), polarity, and solubility:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₂H₂₁FN₂O₅ 412.42 Not reported 3,4-Dimethoxyphenyl, 4-fluorobenzyloxy
DM-20 C₂₅H₂₅F₃N₂O₃ 470.48 Not reported 4-Methoxy-6-methyl-dihydropyridine, trifluoromethylbenzyl
Example 53 Compound C₃₁H₂₄F₂N₄O₄ 578.55 175–178 5-Fluoro-3-(3-fluorophenyl)-4-oxo-chromen, isopropyl benzamide
  • Molecular Weight : The target compound (412 g/mol) is smaller than DM-20 (470 g/mol) and Example 53 (578 g/mol), suggesting better membrane permeability.
  • Melting Point : Example 53’s higher melting point (175–178°C) may reflect crystalline packing from rigid chromen and pyrazolo-pyrimidine systems .

Q & A

Q. Characterization :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity .
  • X-ray crystallography : Resolves bond lengths and angles for structural validation (e.g., dihydropyridine ring planarity) .

How does the dihydropyridine core contribute to biological activity?

Basic Research Question
The dihydropyridine core is critical for target engagement:

  • Receptor interactions : The 2-oxo group and conjugated double bonds enable hydrogen bonding and π-π stacking with enzymes (e.g., kinases) .
  • Conformational flexibility : Partial saturation of the pyridine ring allows dynamic binding to hydrophobic pockets .

What structural modifications optimize target affinity and selectivity?

Advanced Research Question
Structure-Activity Relationship (SAR) :

Structural Feature Impact
4-Fluorophenyl methoxy groupEnhances lipophilicity and target binding (e.g., Met kinase inhibition) .
3,4-Dimethoxyphenyl groupImproves solubility and modulates electron density for H-bond acceptor sites .
Dihydropyridine oxidation stateThe 2-oxo group stabilizes interactions with catalytic lysine residues .

Q. Methodological Approaches :

  • Computational docking : Predict binding modes with targets like TYRO3 or Met kinase .
  • Mutagenesis studies : Identify critical residues for affinity (e.g., replacing methoxy with nitro groups to test polarity effects) .

How can contradictory biological assay results be resolved?

Advanced Research Question
Contradictions (e.g., variable IC₅₀ values across cell lines) may arise from:

  • Substituent-dependent off-target effects : Fluorophenyl groups may interact with unrelated receptors (e.g., GPCRs) .
  • Assay conditions : Differences in pH or serum proteins can alter compound stability .

Q. Resolution Strategies :

  • Orthogonal assays : Compare results from enzymatic (e.g., kinase profiling) vs. cellular (e.g., proliferation) assays .
  • Metabolite profiling : LC-MS/MS identifies degradation products interfering with activity .

What methodologies identify biological targets for this compound?

Advanced Research Question
Target Deconvolution Techniques :

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from lysates .
  • Phosphoproteomics : Quantify changes in kinase activity post-treatment (e.g., reduced phosphorylation of Met kinase substrates) .
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .

How can metabolic stability be improved for in vivo studies?

Advanced Research Question
Metabolic Weaknesses :

  • Esterase susceptibility : The methoxy group may undergo demethylation in liver microsomes .

Q. Optimization Strategies :

  • Isotere replacement : Replace methoxy with trifluoromethoxy to resist enzymatic cleavage .
  • Prodrug design : Mask labile groups (e.g., ester prodrugs for improved oral bioavailability) .

What crystallographic data are available for structure-based drug design?

Advanced Research Question

  • X-ray diffraction : Resolves the dihedral angle between the dihydropyridine and fluorophenyl groups (critical for docking) .
  • Comparative analysis : Overlay structures with analogs (e.g., BMS-777607) to identify conserved binding motifs .

How is toxicity profiled in preclinical studies?

Advanced Research Question
In vitro :

  • MTT assays : Assess cytotoxicity in primary hepatocytes .
  • hERG inhibition screening : Patch-clamp electrophysiology evaluates cardiac risk .

Q. In vivo :

  • Rodent models : Monitor liver enzymes (ALT/AST) and histopathology after 28-day dosing .

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